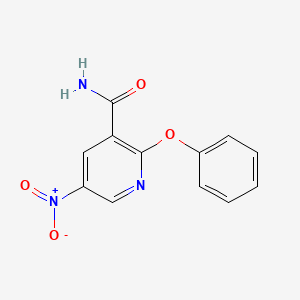

5-Nitro-2-phenoxypyridine-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60524-20-1 |

|---|---|

Molecular Formula |

C12H9N3O4 |

Molecular Weight |

259.22 g/mol |

IUPAC Name |

5-nitro-2-phenoxypyridine-3-carboxamide |

InChI |

InChI=1S/C12H9N3O4/c13-11(16)10-6-8(15(17)18)7-14-12(10)19-9-4-2-1-3-5-9/h1-7H,(H2,13,16) |

InChI Key |

YGVGNNMYXIFDAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for 5-Nitropyridine Ring Functionalization

The functionalization of the pyridine (B92270) ring, particularly nitration, is not as straightforward as with benzene (B151609) derivatives. The nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution and is prone to protonation under the strongly acidic conditions typical of nitration, further increasing this deactivation. researchgate.net

Direct nitration of pyridine using standard methods like mixed nitric and sulfuric acids gives very low yields of nitropyridines and is of little synthetic value. researchgate.net The strong acidic medium converts the pyridine into the strongly deactivated pyridinium (B92312) cation. researchgate.net To overcome this, alternative methods have been developed.

One effective method involves the use of dinitrogen pentoxide (N2O5), often in an organic solvent or liquid sulfur dioxide. researchgate.net The reaction proceeds not through a direct electrophilic attack on the ring but via the formation of an N-nitropyridinium salt intermediate. rsc.org This intermediate can then undergo a rearrangement to yield the 3-nitropyridine. Mechanistic studies suggest that this transformation can occur through an intramolecular migration of the nitro group, possibly via a semanticscholar.org sigmatropic shift. researchgate.netrsc.org This process preferentially yields the 3-nitro (or 5-nitro, depending on existing substitution) isomer.

For a precursor like 2-phenoxypyridine, nitration would be directed to the positions meta to the ring nitrogen and influenced by the phenoxy group. The desired 5-nitro isomer is meta to the ring nitrogen. The reaction conditions must be carefully controlled to achieve regioselectivity and avoid unwanted side reactions.

| Nitration Method | Reagents | Proposed Intermediate | Key Mechanistic Feature | Typical Product |

| Bakke's Procedure | N2O5, followed by SO2/HSO3- | N-nitropyridinium ion | semanticscholar.org Sigmatropic shift of the nitro group from N to C-3 | 3-Nitropyridine researchgate.net |

| Katritzky's Method | Conc. HNO3, NaHSO3, (CF3CO)2O | N-nitropyridinium ion | Similar to Bakke's procedure | meta-Nitropyridines acs.org |

| Radical Nitration | TBN, TEMPO, O2 | Oxazino pyridine C-radical | NO2 radical addition to a dearomatized intermediate | meta-Nitropyridines acs.org |

Table created based on data from multiple sources. researchgate.netacs.org

The introduction of the 2-phenoxy group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated on electron-deficient aromatic rings like pyridine, especially when activated by electron-withdrawing groups. youtube.comlibretexts.org A common precursor for this step is a 2-halopyridine, such as 2-chloropyridine.

The presence of a nitro group at the 5-position (para to the 2-position) strongly activates the ring for nucleophilic attack. The reaction of 2-chloro-5-nitropyridine (B43025) with phenol (B47542) or a phenoxide salt proceeds under relatively mild conditions to furnish the 2-phenoxy-5-nitropyridine derivative in good yield. nih.gov The mechanism involves the initial addition of the nucleophile (phenoxide) to form a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. libretexts.orgresearchgate.net Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substitution product. youtube.comlibretexts.org

Reaction Scheme: 2-Chloro-5-nitropyridine + Phenol --(Base)--> 2-Phenoxy-5-nitropyridine + Cl⁻

This reaction is highly efficient due to the electronic properties of the substituted pyridine ring. nih.gov

The final functional group, the 3-carboxamide, can be formed through several conventional synthetic methods. The choice of method often depends on the available precursor.

If the precursor is a pyridine-3-carboxylic acid derivative, standard amidation methods can be employed. This involves activating the carboxylic acid, for instance, by converting it to an acyl chloride or using a peptide coupling reagent, followed by reaction with ammonia (B1221849) or an equivalent amine source. elsevierpure.comresearchgate.net

Common coupling reagents used for this transformation include:

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) nih.gov

TOTT (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate) researchgate.net

SO3·pyridine complex with a formamide (B127407) derivative elsevierpure.com

Another route involves the partial hydrolysis of a nitrile (cyanopyridine) precursor. A 3-cyanopyridine (B1664610) can be converted to the 3-carboxamide under controlled acidic or basic conditions.

While the prompt specifies this for pyridin-2-yl carboxamides, the principles can be considered for other positions. Direct formation of a carboxamide group on an unsubstituted pyridine ring via oxidative methods is less common. However, related transformations exist. For instance, radical-based methods can be used to generate pyridine acyl radicals from corresponding pyridine carbohydrazides. These radicals can then react with various amines to yield pyridine carboxamides. rsc.org This approach, mediated by reagents like tert-butyl hydroperoxide (TBHP), offers a metal-free option for amide formation. rsc.org However, for the specific target molecule, starting from a pre-functionalized precursor like a nitrile or carboxylic acid is a more established and predictable strategy.

Formation of the 3-Carboxamide Moiety

Multistep Synthetic Pathways and Overall Efficiency

A plausible and efficient synthetic route is outlined below:

Pathway Example:

Starting Material: A readily available substituted pyridine, such as 2-chloro-3-cyanopyridine (B134404).

Step 1: Nitration. Regioselective nitration of 2-chloro-3-cyanopyridine using a method like N2O5/SO2 would yield 2-chloro-3-cyano-5-nitropyridine. The chloro and cyano groups influence the position of nitration.

Step 2: Nucleophilic Aromatic Substitution. The resulting compound is highly activated for SNAr. Reaction with phenol in the presence of a base (e.g., K2CO3) would displace the chloride at the 2-position to give 3-cyano-5-nitro-2-phenoxypyridine.

Step 3: Nitrile Hydrolysis. The final step would be the controlled partial hydrolysis of the cyano group to the carboxamide moiety, yielding the target compound, 5-Nitro-2-phenoxypyridine-3-carboxamide.

The efficiency of this pathway benefits from the activating effect of the nitro group on the SNAr step, which is often a high-yielding reaction. The nitration and hydrolysis steps would require careful optimization to maximize yields and minimize side products.

| Precursor | Reaction 1 | Intermediate 1 | Reaction 2 | Intermediate 2 | Reaction 3 | Final Product |

| 2-Chloro-3-cyanopyridine | Nitration | 2-Chloro-3-cyano-5-nitropyridine | SNAr with Phenol | 3-Cyano-5-nitro-2-phenoxypyridine | Partial Hydrolysis | This compound |

This table represents a potential synthetic pathway.

Derivatization Strategies and Analogue Synthesis

The strategic derivatization of this compound allows for the systematic investigation of structure-activity relationships. The core structure presents three key regions for chemical modification: the phenoxy group, the carboxamide linker, and the pyridine ring itself.

Modification of the Phenoxy Substituent

Research has shown that the introduction of electron-donating or electron-withdrawing groups on the phenoxy ring can significantly influence the biological activity of related compounds. For instance, the presence of substituents such as methoxy (B1213986), chloro, or trifluoromethyl groups can alter the molecule's electronic distribution and lipophilicity.

Table 1: Representative Analogues with Modified Phenoxy Substituents

| Compound ID | R1 (Phenoxy Substituent) |

|---|---|

| 1a | H |

| 1b | 4-OCH₃ |

| 1c | 4-Cl |

| 1d | 4-CF₃ |

| 1e | 2-F |

The synthesis of these analogues typically involves the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine-3-carboxamide and the appropriately substituted phenol in the presence of a base.

Variations on the Carboxamide Linkage

The nature of the substituent on the amide nitrogen can be varied widely, from simple alkyl and aryl groups to more complex heterocyclic moieties. These modifications can impact the molecule's interaction with biological targets.

Table 2: Examples of Analogues with Varied Carboxamide Linkages

| Compound ID | R2 (Amide Substituent) |

|---|---|

| 2a | H |

| 2b | CH₃ |

| 2c | Phenyl |

| 2d | Benzyl (B1604629) |

| 2e | 4-Fluorophenyl |

The synthesis of these derivatives often employs standard peptide coupling reagents to facilitate the amide bond formation between 5-nitro-2-phenoxypyridine-3-carboxylic acid and the desired amine.

Introduction of Additional Functionalities onto the Pyridine Scaffold

The pyridine scaffold itself offers opportunities for the introduction of additional functional groups, although this can be more challenging due to the electron-deficient nature of the nitro-substituted pyridine ring. nih.gov The nitro group at the 5-position is a key feature, but its reduction can provide access to an amino group, which can then be further functionalized.

Reduction of the nitro group to an amine opens up a plethora of chemical transformations. The resulting 5-amino-2-phenoxypyridine-3-carboxamide can undergo reactions such as acylation, alkylation, or diazotization followed by substitution, allowing for the introduction of a wide array of functionalities at the 5-position.

Table 3: Potential Derivatives from Pyridine Scaffold Modification

| Compound ID | Modification at Position 5 |

|---|---|

| 3a | -NO₂ (Parent) |

| 3b | -NH₂ |

| 3c | -NHCOCH₃ |

| 3d | -N(CH₃)₂ |

| 3e | -Br |

The synthesis of these analogues would begin with the reduction of the nitro group, commonly achieved using reagents like tin(II) chloride or catalytic hydrogenation. The subsequent functionalization of the amino group would follow standard synthetic protocols.

Structure Activity Relationship Sar Analysis

Impact of Nitro Group Position and Electronic Properties on Biological Activity

The presence and position of a nitro group on an aromatic ring can significantly influence a molecule's biological activity. The nitro group is a potent electron-withdrawing group, which can alter the electronic distribution within the pyridine (B92270) ring, thereby affecting its interaction with biological targets.

The electronic properties of the nitro group also play a role in the molecule's potential mechanism of action. In some instances, the nitro group can be enzymatically reduced in biological systems to form nitroso and hydroxylamine (B1172632) intermediates, which can then interact with biomolecules. This bioactivation can be a critical step for the compound's therapeutic effect.

| Compound Class | Nitro Group Position | Observed Effect on Biological Activity |

|---|---|---|

| Nitroimidazoles | 5-position | Generally less active than 4-nitroimidazole (B12731) isomers. nih.gov |

| Nitrofuran Derivatives | 5-position | Essential for antibacterial activity. nih.gov |

| Acridine Derivatives | Translocation from optimal position | Results in a decrease in activity. nih.gov |

Role of the Phenoxy Moiety in Biological Activity

The phenoxy group at the 2-position of the pyridine ring is another significant contributor to the biological activity of 5-Nitro-2-phenoxypyridine-3-carboxamide. This moiety can influence the compound's lipophilicity, conformational flexibility, and potential for specific interactions with biological targets.

Substituent Effects on the Phenyl Ring within the Phenoxy Group

The nature and position of substituents on the phenyl ring of the phenoxy group can fine-tune the biological activity of the parent compound. Both electron-donating and electron-withdrawing substituents can modulate the electronic properties of the entire molecule, affecting its binding affinity and pharmacokinetic profile.

For example, the introduction of halogen atoms or other lipophilic groups on the phenyl ring can enhance the compound's ability to cross cell membranes. Conversely, the addition of polar groups could increase water solubility. The electronic effects of these substituents can also influence the interaction of the phenoxy ring with the target protein, potentially through pi-pi stacking or hydrophobic interactions.

| Parent Scaffold | Substituent on Phenyl Ring | Impact on Biological Activity |

|---|---|---|

| Thieno[2,3-b]pyridine-2-carboxamide | Electron-withdrawing and donating groups | Varying the substitution on the ring affected the biological activity, with a combined electronic effect of -CN and halogen favoring FOXM1 inhibition. nih.gov |

| 2-Phenoxybenzamides | Various substitutions | Antiplasmodial activity and cytotoxicity strongly depended on the substitution pattern of the anilino partial structure as well as on the size of substituents. researchgate.net |

Conformational Influence of the Ether Linkage on Bioactivity

Studies on analogous compounds, such as 2-methoxypyridine, have shown that there is a preference for a specific conformation (syn preference) in the ground state. This preference is influenced by electronic and steric factors. The conformation of the ether linkage in this compound will similarly dictate the spatial relationship between the pyridine and phenoxy rings, which can be a determining factor for its biological activity. A rigidified or conformationally constrained analogue could exhibit enhanced potency if the preferred conformation aligns with the optimal binding geometry.

Significance of the Pyridine-3-carboxamide (B1143946) Scaffold for Potency and Selectivity

The pyridine-3-carboxamide core is a well-established pharmacophore found in numerous biologically active compounds. This scaffold provides a rigid framework for the presentation of functional groups in a defined spatial orientation, which is essential for specific interactions with biological targets. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxamide group offers both hydrogen bond donor and acceptor capabilities. This combination of features allows for multiple points of interaction with a target protein, contributing to both the potency and selectivity of the compound. The pyridine-3-carboxamide scaffold is a key structural element in a variety of therapeutic agents, highlighting its importance in medicinal chemistry. nih.gov

Amide Linkage Contributions to Biological Potency

The amide linkage is a critical functional group that significantly contributes to the biological potency of pyridine-3-carboxamide derivatives. This group is relatively stable to metabolic degradation and can participate in crucial hydrogen bonding interactions with biological targets.

The hydrogen atom on the amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions can anchor the molecule within the binding site of an enzyme or receptor, leading to a more stable complex and, consequently, higher potency. The planarity of the amide bond also imposes a degree of rigidity on the molecule, which can be favorable for binding.

Substituent Effects on the Carboxamide Nitrogen and Carbonyl

Modification of the carboxamide group, either by substitution on the nitrogen atom or by altering the carbonyl group, can have a profound impact on the biological activity of the compound.

Substituents on the carboxamide nitrogen can modulate the compound's lipophilicity, steric profile, and hydrogen bonding capacity. The introduction of different alkyl or aryl groups can lead to enhanced interactions with hydrophobic pockets in the target protein. Structure-activity relationship studies on various nicotinamide (B372718) analogs have shown that the nature of the substituent on the carboxamide nitrogen can significantly influence potency and efficacy.

While less common, modifications to the carbonyl group, such as its replacement with a thiocarbonyl or other bioisosteres, would be expected to alter the electronic properties and hydrogen bonding capabilities of the molecule, thereby affecting its biological activity.

| Compound Series | Modification | Effect on Activity |

|---|---|---|

| Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators | Modification/replacement of the carboxamide benzyl (B1604629) group | Led to enantiomeric pairs with promising double-digit nanomolar potency for the R-isomers. nih.gov |

| Aminopyridine carboxamides | Various N-substituents | Lipophilic amide groups are generally favored for potent inhibition of 11β-HSD1. mdpi.com |

Holistic Structure-Activity Insights for Lead Optimization of this compound

The 5-nitropyridine scaffold is a critical element, with the nitro group's position and electronic properties significantly impacting the molecule's reactivity and interactions with biological targets. The 2-phenoxy ring offers a large surface for introducing various substituents to probe for additional binding interactions and modulate physicochemical properties. Finally, the 3-carboxamide linker plays a crucial role in correctly orienting the other two components and can be modified to fine-tune the compound's conformational flexibility and hydrogen bonding capacity.

Detailed Research Findings

Research into analogous chemical scaffolds provides valuable insights into the likely SAR of this compound and its derivatives. Studies on phenoxypyridine and pyridine carboxamide series have demonstrated that specific substitutions can lead to significant improvements in biological activity.

Exploring the 5-Nitropyridine Core:

For lead optimization, it is important to consider both the benefits and potential liabilities of the nitro group. Aromatic nitro groups are known to sometimes be associated with toxicity, which may necessitate their replacement with bioisosteric groups.

Modifications of the 2-Phenoxy Group:

The phenoxy moiety provides a versatile platform for structural modifications. In a study of novel 4-phenoxypyridine (B1584201) derivatives, it was found that introducing electron-withdrawing groups, particularly halogens, on the terminal phenyl ring was beneficial for improving antitumor activities. nih.gov This suggests that substitutions on the phenoxy ring of this compound could significantly modulate its biological effects.

The Role of the 3-Carboxamide Linker:

The carboxamide linker is not merely a spacer but an active contributor to the molecule's binding affinity and selectivity. In studies of pyridine carboxamide-based scaffolds, the nature of the amide and its substituents has been shown to be critical for activity. For example, in a series of antitubercular agents, the optimization of the carboxamide linker was a key factor in improving efficacy. ekb.eg The orientation and hydrogen-bonding capabilities of the carboxamide group can be fine-tuned by introducing substituents on the amide nitrogen or by altering the linker's length and rigidity.

Interactive Data Tables

The following tables summarize key SAR insights gleaned from related compound classes, which can guide the lead optimization of this compound.

Table 1: Postulated Structure-Activity Relationships of the 5-Nitropyridine Core

| Modification on Pyridine Ring | Predicted Effect on Activity | Rationale |

| Shifting the nitro group to other positions | May alter binding affinity and selectivity | The electronic properties and steric hindrance at different positions will vary, impacting target interaction. nih.gov |

| Replacement of the nitro group with a cyano group | Potential to maintain or improve activity while reducing potential toxicity | The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen and may displace unfavorable water molecules in the binding site. nih.gov |

| Replacement of the nitro group with a trifluoromethyl group | Could enhance potency and metabolic stability | The trifluoromethyl group is a common bioisostere for the nitro group and has been shown to improve these properties in other scaffolds. upmbiomedicals.com |

| Replacement of the nitro group with a boronic acid | May act as a sufficient bioisostere | In some non-steroidal anti-androgens, boronic acid has successfully replaced the nitro group. youtube.com |

Table 2: Postulated Structure-Activity Relationships of the 2-Phenoxy Group

| Substitution on Phenoxy Ring | Predicted Effect on Activity | Rationale |

| Electron-withdrawing groups (e.g., halogens) | Likely to be beneficial | In analogous 4-phenoxypyridine derivatives, such substitutions improved antitumor activity. nih.gov |

| Electron-donating groups (e.g., methoxy) | May either increase or decrease activity | The effect will depend on the specific target and binding pocket interactions. In some pyridine derivatives, methoxy (B1213986) groups enhanced antiproliferative activity. nih.gov |

| Bulky substituents | Could decrease activity | Steric hindrance may prevent optimal binding to the target. nih.gov |

Table 3: Postulated Structure-Activity Relationships of the 3-Carboxamide Linker

| Modification of Carboxamide Linker | Predicted Effect on Activity | Rationale |

| N-alkylation or N-arylation | Can significantly alter activity | The substituent on the amide nitrogen can introduce new binding interactions or cause steric clashes. |

| Variation of the linker length | May improve binding affinity | Optimizing the distance between the pyridine and phenoxy rings can lead to better target engagement. |

| Introduction of conformational constraints | Could enhance selectivity and potency | A more rigid linker can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding. |

Molecular Mechanisms of Action

General Considerations for Nitroaromatic Compounds in Biological Systems

The biological activity of nitroaromatic compounds, including 5-Nitro-2-phenoxypyridine-3-carboxamide, is intrinsically linked to the chemistry of the nitro group. nih.govacs.org This functional group is relatively rare in natural products but is a key component in many synthetic compounds with therapeutic and industrial applications. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties, making it susceptible to metabolic activation and subsequent interaction with cellular macromolecules. nih.govresearchgate.net

Reductive Activation Pathways and Intermediate Formation

A critical step in the mechanism of action of many nitroaromatic compounds is their reductive activation within biological systems. nih.govscielo.br This process is often catalyzed by nitroreductases, a class of enzymes found in both aerobic and anaerobic organisms. oup.com These enzymes can reduce the nitro group in a stepwise manner, leading to the formation of a series of reactive intermediates.

The reduction can proceed through one-electron or two-electron pathways. researchgate.netnih.gov Single-electron reduction generates a nitro anion radical. scielo.broup.com In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals, leading to oxidative stress. scielo.broup.com Under anaerobic or hypoxic conditions, further reduction of the nitro anion radical can occur, leading to the formation of nitroso and hydroxylamine (B1172632) derivatives. scielo.brresearchgate.net Two-electron reduction, catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (NQO1), directly produces the nitroso intermediate, bypassing the oxygen-sensitive nitro anion radical stage. nih.gov These highly reactive intermediates, particularly the hydroxylamine species, are often responsible for the compound's biological effects. researchgate.net

Table 1: Key Intermediates in Nitroaromatic Reductive Activation

| Intermediate | Formation Pathway | Reactivity and Significance |

| Nitro Anion Radical | One-electron reduction of the nitro group. oup.com | Can be re-oxidized by oxygen to generate superoxide radicals, leading to oxidative stress. scielo.br |

| Nitroso Derivative | Further reduction of the nitro anion radical or direct two-electron reduction of the nitro group. scielo.brnih.gov | A reactive intermediate in the reduction pathway. |

| Hydroxylamine Derivative | Reduction of the nitroso derivative. researchgate.net | Highly reactive species capable of covalently modifying cellular macromolecules. researchgate.net |

| Amino Derivative | Final product of the complete reduction of the nitro group. oup.com | Generally less reactive and often represents a detoxification product. |

Interaction with Cellular Components and Signaling Pathways

The reactive intermediates generated from the reductive activation of nitroaromatic compounds can interact with a variety of cellular components, leading to a cascade of biological consequences. These interactions can include covalent modification of proteins and nucleic acids. scielo.brresearchgate.net For instance, the electrophilic nature of the nitroso and hydroxylamine intermediates makes them prone to react with nucleophilic groups in cellular macromolecules, such as sulfhydryl groups in proteins and amino groups in DNA bases. nih.gov

This interaction with DNA can lead to genotoxic effects, including mutations and strand breaks, which is a known concern for some nitroaromatic compounds. nih.govresearchgate.net The modification of proteins can alter their structure and function, thereby disrupting critical cellular signaling pathways. The specific pathways affected depend on the particular proteins that are targeted by the reactive intermediates. Furthermore, the generation of reactive oxygen species (ROS) during futile cycling can activate stress-response pathways and contribute to cellular damage. researchgate.net

Proposed Biological Targets and Binding Modalities

While direct studies on this compound are limited, its structural motifs, namely the phenoxypyridine and carboxamide groups, suggest potential interactions with several biological targets that are known to be modulated by similar chemical scaffolds.

Enzyme Inhibition Mechanisms (e.g., Protoporphyrinogen (B1215707) IX Oxidase, c-Met Kinase, Nav1.8)

Protoporphyrinogen IX Oxidase (PPO): The phenoxypyridine core is a known scaffold in molecules designed as inhibitors of Protoporphyrinogen IX oxidase (PPO). nih.govresearchgate.netresearchgate.net PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) in plants and heme in animals. nih.gov Herbicidal PPO inhibitors act by causing the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a highly reactive species that causes rapid lipid peroxidation and membrane damage, leading to cell death. nih.gov It is plausible that this compound could act as a PPO inhibitor, with the phenoxypyridine moiety binding to the active site of the enzyme.

c-Met Kinase: The pyridine (B92270) and carboxamide functionalities are present in various kinase inhibitors. The c-Met receptor tyrosine kinase is a validated target in cancer therapy, and its inhibition can block tumor growth and metastasis. nih.govnih.gov Many c-Met inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The carboxamide group can also participate in crucial hydrogen bonding interactions within the ATP-binding pocket. Therefore, this compound could potentially inhibit c-Met kinase activity by competing with ATP for binding.

Nav1.8: The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral sensory neurons and is a key target for the development of novel analgesics. nih.govpatsnap.com Pyridyl carboxamides have been identified as potent and selective inhibitors of Nav1.8. nih.govgoogle.com These inhibitors are thought to bind to a novel site on the channel, leading to a voltage- and state-independent block of sodium influx, thereby reducing neuronal excitability and pain signaling. nih.gov The structural similarity of this compound to known Nav1.8 inhibitors suggests it may also possess activity against this target. nih.gov

Receptor Modulation and Specificity (e.g., Cyclin G-associated Kinase (GAK))

Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in clathrin-mediated membrane trafficking and has been identified as a potential target for various diseases. While there is no direct evidence linking this compound to GAK, the diverse inhibitory profiles of pyridine-containing compounds against various kinases suggest that off-target effects on receptors like GAK are possible. The specificity of such interactions would depend on the precise fit of the compound within the ATP-binding pocket of the kinase and the formation of specific hydrogen bonds and hydrophobic interactions.

Mechanistic Pathways of Observed Biological Effects (e.g., Anti-inflammatory, Anti-bacterial, Herbicidal)

The potential biological effects of this compound can be understood as a consequence of its interactions with the molecular targets discussed above, coupled with the general mechanisms of nitroaromatic compounds.

Anti-inflammatory Effects: The anti-inflammatory activity could be mediated through several pathways. If the compound inhibits Nav1.8, it could reduce neurogenic inflammation by blocking the release of pro-inflammatory neuropeptides from sensory nerve endings. patsnap.com Additionally, the generation of ROS through the futile cycling of the nitro group could modulate inflammatory signaling pathways, although this can be a double-edged sword, potentially leading to either pro- or anti-inflammatory outcomes depending on the cellular context. nih.govmdpi.com Inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) by the carboxamide moiety is another potential mechanism. nih.gov

Anti-bacterial Effects: The anti-bacterial action of nitroaromatic compounds is often dependent on their reductive activation by bacterial nitroreductases. nih.govnih.govresearchgate.net As previously described, the resulting reactive intermediates can damage bacterial DNA, proteins, and other essential macromolecules, leading to cell death. nih.gov The specificity of this action towards anaerobic or certain aerobic bacteria is often linked to the presence and activity of specific nitroreductase enzymes in those organisms. oup.com

Herbicidal Effects: The primary proposed mechanism for the herbicidal activity of this compound is the inhibition of Protoporphyrinogen IX Oxidase (PPO). nih.govresearchgate.net This leads to the light-dependent generation of reactive oxygen species and subsequent membrane damage, a mechanism characteristic of PPO-inhibiting herbicides. nih.gov The presence of the phenoxypyridine scaffold strongly supports this hypothesis. researchgate.net

Table 2: Summary of Proposed Mechanistic Pathways

| Biological Effect | Proposed Mechanism of Action | Key Molecular Targets/Pathways |

| Anti-inflammatory | Inhibition of Nav1.8 leading to reduced neurogenic inflammation. Modulation of inflammatory signaling by ROS. Potential inhibition of COX/LOX enzymes. patsnap.comnih.govnih.gov | Nav1.8, Inflammatory signaling cascades, COX/LOX |

| Anti-bacterial | Reductive activation by bacterial nitroreductases to form reactive intermediates that damage cellular components. nih.govnih.gov | Bacterial nitroreductases, DNA, proteins |

| Herbicidal | Inhibition of Protoporphyrinogen IX Oxidase (PPO), leading to photo-oxidative damage. nih.govresearchgate.netnih.gov | Protoporphyrinogen IX Oxidase (PPO) |

Regioselectivity and Stereochemical Implications in Biological Interactions

Without experimental or computational data for this compound, any discussion on the regioselectivity and stereochemical implications of its biological interactions remains theoretical.

Regioselectivity: The term regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In a biological context, it relates to how the specific placement of functional groups on a molecule affects its binding to a receptor or enzyme. For this compound, the positions of the nitro group (at C5), the phenoxy group (at C2), and the carboxamide group (at C3) would be critical for its biological activity. These groups would create a unique electronic and steric profile that would determine how the molecule orients itself within a biological binding pocket.

Stereochemical Implications: Stereochemistry involves the three-dimensional arrangement of atoms in a molecule. While this compound itself is not chiral, its interactions with chiral biological macromolecules (like proteins and nucleic acids) could be highly specific. The planarity of the pyridine and phenyl rings, along with the potential for hydrogen bonding from the carboxamide group and electrostatic interactions from the nitro group, would define its three-dimensional shape and how it can fit into a binding site.

Further research, including synthesis, in vitro, and in vivo studies, would be required to elucidate the molecular mechanisms of action for this compound.

Advanced Computational and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Ligand-Protein Binding Modes and Key Intermolecular Interactions

Were molecular docking studies of 5-Nitro-2-phenoxypyridine-3-carboxamide to be conducted, researchers would investigate its binding pose within the active site of a selected protein target. The analysis would focus on identifying key intermolecular interactions that stabilize the ligand-protein complex. These interactions would likely include:

Hydrogen Bonding: The amide group (-CONH2) and the nitro group (-NO2) of the compound are potential hydrogen bond donors and acceptors. The phenoxy and pyridine (B92270) moieties also contain atoms capable of forming hydrogen bonds. These interactions with specific amino acid residues in the protein's active site would be critical for binding.

Pi-Pi Stacking: The aromatic nature of the phenyl and pyridine rings could lead to pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

A hypothetical representation of such interactions is detailed in the table below.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Amide (-CONH2), Nitro (-NO2), Pyridine Nitrogen, Phenoxy Oxygen | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Phenyl Ring, Pyridine Ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Phenyl Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

Binding Affinity Predictions and Scoring Function Analysis

Scoring functions are used in molecular docking programs to predict the binding affinity between the ligand and the protein. The output is typically a numerical score representing the strength of the interaction, often expressed in kcal/mol. A lower score generally indicates a more favorable binding affinity. Analysis of these scores would allow for the ranking of this compound against other potential ligands. However, without specific studies, no such data is available.

Virtual Screening Approaches for Target Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. If one were to search for potential protein targets for this compound, a reverse docking approach could be employed. This would involve docking the compound against a large database of protein structures to identify potential biological targets.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Conformational Analysis and Tautomerism Assessment

A conformational analysis of this compound using DFT would be performed to identify the most stable three-dimensional arrangement of its atoms. This would involve rotating the single bonds, particularly the C-O bond of the phenoxy group and the C-C bond connecting the carboxamide group to the pyridine ring, to find the global energy minimum. Tautomerism, while less likely for this specific structure, could also be assessed by calculating the relative energies of any potential tautomeric forms.

Electronic Structure and Reactivity Descriptors

DFT calculations would provide valuable insights into the electronic properties and reactivity of this compound. Key descriptors that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule might interact with other molecules.

A hypothetical summary of such DFT-derived properties is presented in the table below.

| Descriptor | Information Provided |

| HOMO Energy | Electron-donating capacity |

| LUMO Energy | Electron-accepting capacity |

| HOMO-LUMO Gap | Chemical stability and reactivity |

| Molecular Electrostatic Potential (MEP) | Charge distribution and sites for electrophilic/nucleophilic attack |

| Chemical Hardness/Softness | Resistance to change in electron configuration |

| Electronegativity | Power to attract electrons |

| Electrophilicity Index | Propensity to accept electrons |

Solvent Effects in Computational Modeling

The biological environment is aqueous, and the interaction of a ligand with its target protein is profoundly influenced by the surrounding solvent molecules. Computational modeling of this compound must therefore accurately account for these solvent effects to yield meaningful predictions of binding affinity and behavior. The polarity introduced by the nitro (-NO2) and carboxamide (-CONH2) groups, in particular, necessitates careful consideration of solvation.

Two primary approaches are used to model solvent effects:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and useful for estimating the free energy of solvation. For this compound, an implicit model could be used to rapidly assess how different solvent environments might alter its conformational preferences and electronic properties before docking it into a receptor.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules (typically water) are explicitly included in the simulation box around the ligand-protein complex. This method allows for the detailed analysis of specific hydrogen bonds and water-mediated interactions between the ligand and the receptor. rsc.org Given the hydrogen bond donor and acceptor capabilities of the carboxamide group in this compound, explicit solvent models are crucial for accurately depicting its interaction within the P2X3 receptor binding site, where specific water molecules can act as bridges or be displaced upon binding. rsc.org

Combining these methods in a hybrid implicit-explicit approach can provide a comprehensive understanding. rsc.org The choice of solvent model can significantly impact the calculated binding energies and the predicted stability of the ligand-protein complex, making it a critical parameter in the computational workflow.

Table 1: Comparison of Solvent Models for Ligand-Binding Studies

| Model Type | Description | Advantages | Disadvantages | Application for this compound |

|---|---|---|---|---|

| Implicit | Solvent treated as a continuous medium with a specific dielectric constant. | Computationally fast; good for initial energy calculations and screening. | Lacks atomic-level detail; cannot model specific water-mediated interactions. | Rapidly estimating solvation free energy and ranking binding poses. |

| Explicit | Individual solvent molecules are included in the simulation. | Provides high-resolution detail of specific ligand-water-protein interactions. | Computationally expensive; requires longer simulation times. | Accurately modeling hydrogen bond networks and the role of bridging water molecules in the binding pocket. |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of how this compound might bind to its target, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the complex conformational changes that occur over time. nih.govnih.gov For a P2X3 receptor antagonist, MD simulations are invaluable for understanding the mechanism of inhibition at an atomic level. nih.gov

A typical MD simulation protocol for the this compound-P2X3 complex would involve:

System Setup: The docked complex is placed in a simulation box, solvated with an explicit water model, and neutralized with counter-ions to mimic physiological conditions.

Simulation: The system's trajectory is calculated over a period of nanoseconds to microseconds by solving Newton's equations of motion for every atom. biorxiv.org

Analysis: The resulting trajectory is analyzed to extract critical information.

Key analyses from MD simulations provide insights into the dynamic nature of the ligand-target interaction:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the complex. A stable RMSD for both the protein backbone and the ligand indicates that the binding pose is maintained throughout the simulation.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. It can reveal which receptor residues are most affected by the binding of this compound.

Interaction Analysis: Throughout the simulation, the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the receptor are monitored. This helps to identify the key residues that are consistently involved in anchoring the compound in its binding site. nih.gov

Water Dynamics: MD simulations can map the location and residence time of water molecules in and around the binding pocket, elucidating their role in mediating or stabilizing the ligand-receptor interaction. nih.gov

These simulations can reveal how this compound stabilizes the closed or desensitized state of the P2X3 ion channel, providing a mechanistic rationale for its antagonistic activity. nih.govelifesciences.org

Table 2: Key Analyses in MD Simulations of Ligand-Receptor Complexes

| Analysis Type | Purpose | Information Gained for this compound |

|---|---|---|

| RMSD | To assess the structural stability of the complex over time. | Confirms if the compound remains stably bound in the predicted pose within the P2X3 receptor. |

| RMSF | To measure the flexibility of individual amino acid residues. | Identifies regions of the P2X3 receptor that become more rigid or flexible upon ligand binding. |

| Hydrogen Bond Analysis | To quantify the formation and duration of hydrogen bonds. | Determines the specific and persistent hydrogen bonds formed by the carboxamide group with key receptor residues. |

| Binding Free Energy | To calculate the strength of the ligand-receptor interaction (e.g., using MM/PBSA). | Provides a quantitative estimate of the binding affinity, which can be used to rank different analogs. |

Computational-Aided Design for Lead Optimization

Following the identification of this compound as a hit or lead compound, computational-aided drug design (CADD) plays a pivotal role in optimizing its structure to enhance desired properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

The lead optimization process for the this compound scaffold would typically involve several CADD strategies:

Structure-Activity Relationship (SAR) Analysis: Initial optimization efforts focus on making systematic chemical modifications to the lead compound and assessing their impact on activity. For instance, modifying the phenoxy group, altering substituents on the pyridine ring, or replacing the nitro group could be explored. Computational docking and binding energy calculations for these virtual analogs can help prioritize which compounds to synthesize, saving time and resources. researchgate.netnih.gov

Pharmacophore Modeling: Based on the binding mode of this compound and other known P2X3 antagonists, a 3D pharmacophore model can be generated. This model defines the essential chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) required for activity. It can then be used to screen virtual libraries for novel scaffolds or to guide the design of new analogs that better fit the pharmacophoric constraints.

Structure-Based Drug Design (SBDD): Using high-resolution crystal or cryo-EM structures of the target receptor (e.g., P2X3), SBDD allows for the rational design of modifications to the lead compound. nih.gov For example, if the binding pocket has an unoccupied hydrophobic sub-pocket adjacent to the phenoxy group, adding a suitable substituent could create new, favorable interactions and increase potency. Alchemical free energy calculations, a sophisticated simulation technique, can be employed to accurately predict the change in binding affinity resulting from such small chemical modifications. acs.org

This iterative cycle of design, synthesis, and testing, heavily guided by computational insights, accelerates the journey from a promising lead compound to a potential clinical candidate. researchgate.netasm.org

Table 3: Hypothetical Lead Optimization Strategy for this compound

| Modification Site | Proposed Change | Computational Rationale | Desired Outcome |

|---|---|---|---|

| Phenoxy Ring | Add a para-fluoro or chloro group | Docking suggests a small hydrophobic pocket nearby; halogen bond may increase affinity. | Increased potency. |

| Nitro Group | Replace with cyano (-CN) or sulfone (-SO2CH3) group | Reduce potential metabolic liability while maintaining electron-withdrawing character. | Improved ADMET profile. |

| Pyridine Ring | Modify substitution pattern | Alter electrostatic potential to improve selectivity against other P2X receptor subtypes. | Enhanced selectivity. |

| Carboxamide Linker | Replace with bioisostere (e.g., tetrazole) | Explore alternative hydrogen bonding patterns to improve binding or physical properties. | Modulated potency and improved pharmacokinetics. |

Preclinical Biological Investigations

In Vitro Efficacy Studies

Antimicrobial Activity (e.g., Anti-bacterial, Anti-fungal, Anti-tubercular)

The presence of a nitro group on an aromatic ring is a well-established pharmacophore for anti-infective agents. Studies on related nitro-heterocyclic compounds, such as nitrofurans and nitrothiophenes, demonstrate potent activity against a wide spectrum of pathogens, including bacteria, fungi, and mycobacteria. nih.govut.ac.irresearchgate.net The antimicrobial screening of various nicotinic acid derivatives has shown that compounds featuring nitro substituents are among the most active against strains like S. aureus, B. subtilis, E. coli, and C. albicans. nih.gov

For instance, studies on 5-Nitro-2-thiophene carboxaldehyde have demonstrated bactericidal activity against Gram-positive bacteria and notable efficacy against Staphylococcus aureus, Enterococcus, E. coli, and Salmonella typhi. researchgate.net Similarly, various 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives have shown strong antibacterial effects, particularly against Gram-positive bacteria. ut.ac.ir This body of evidence suggests that 5-Nitro-2-phenoxypyridine-3-carboxamide likely possesses significant antimicrobial properties, attributable to its nitro-pyridine core.

Table 1: Antimicrobial Activity of Structurally Related Nitro-Compounds

| Compound Class | Pathogen(s) | Observed Activity | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazide derivatives (with nitro groups) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | High activity, comparable to fluconazole (B54011) and norfloxacin. | nih.gov |

| Mono-halogenated nitro-compounds | Staphylococcus spp., Candida spp. | MIC values of 15.6-62.5 µg/mL (anti-staphylococcal) and 7.8-31.25 µg/mL (anti-Candida). | nih.gov |

| 5-Nitro 2-thiophene carboxaldehyde | S. aureus, Enterococcus, E.coli, Salmonella typhi, Mycobacterium tuberculosis | Effective at 7µg/ml against bacteria; MIC of 50µg/ml against M. tuberculosis. | researchgate.net |

| Nitrothiophene Carboxamides | E. coli, Shigella spp., Salmonella spp. | Potent activity against wild-type and multi-drug resistant clinical isolates. | researchgate.net |

Anti-inflammatory Activity

The carboxamide moiety is a common feature in many compounds exhibiting anti-inflammatory effects. researchgate.net Research into novel pyridine (B92270) derivatives has identified several candidates with significant anti-inflammatory properties. nih.gov Furthermore, studies on various heterocyclic compounds have demonstrated that molecules incorporating pyridine or thiazolo[4,5-b]pyridine (B1357651) structures can exhibit considerable anti-inflammatory effects, with some approaching or exceeding the activity of reference drugs like Ibuprofen and celecoxib. nih.govbiointerfaceresearch.com Based on these findings, this compound is a plausible candidate for possessing anti-inflammatory activity.

Herbicidal and Pesticidal Activities

The phenoxypyridine structure is a recognized scaffold in the development of agricultural chemicals. nih.gov Structure-activity relationship studies have revealed that the introduction of a strong electron-withdrawing substituent, such as a nitro group, onto the pyridine ring enhances herbicidal activity. nih.gov This suggests that the 5-nitro substitution on the phenoxypyridine core of the title compound is advantageous for herbicidal action. Various carboxamide derivatives have also been synthesized and tested as potential herbicides, with many showing moderate to good activity by targeting plant-specific enzymes like D1 protease. nih.gov The combination of these structural features points to a strong potential for this compound as a novel herbicide.

Table 2: Herbicidal Activity of Structurally Related Compounds

| Compound Class | Target Weed(s) | Observed Activity | Reference |

|---|---|---|---|

| Phenoxypyridine derivatives with nitro group | Echinochloa crus-galli (Barnyard grass) | Enhanced herbicidal activity noted with nitro substitution. | nih.gov |

| Piperidyl Carboxamides/Thiocarboxamides | General weeds | Moderate to good herbicidal activities. | nih.gov |

| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L. | researchgate.net |

Other Identified Biological Activities (e.g., Antiviral, Enzyme Inhibition)

Nitro-substituted aromatic compounds have been investigated for a variety of other biological effects, including antiviral and enzyme inhibitory activities. For example, 5-nitro-2'-deoxyuridine (B1199023) has demonstrated antiviral properties. nih.gov A series of 5-nitro-3-hydrazono-2-indolinone derivatives showed weak to moderate activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). researchgate.net The mechanism often involves the inhibition of crucial viral or cellular enzymes. Given that the phenoxypyridine scaffold is also present in compounds designed as enzyme inhibitors, it is conceivable that this compound could act as an inhibitor for specific enzymes.

In Vivo Efficacy Studies in Relevant Preclinical Models

While no in vivo studies have been reported for this compound specifically, research on analogous compounds provides a strong basis for its potential efficacy in animal models. For example, various new pyridine and thiazolo[4,5-b]pyridine derivatives have shown significant anti-inflammatory effects in the carrageenan-induced rat paw edema model. nih.govbiointerfaceresearch.com A series of novel nitro-compounds demonstrated potent analgesic and anti-inflammatory results in vivo. nih.gov In the realm of infectious diseases, nitrothiophene carboxamides have proven efficacious in a mouse thigh infection model against clinically relevant bacteria. researchgate.net Furthermore, novel 5-nitroindolylazines were evaluated in vivo against Trypanosoma congolense, demonstrating the potential of nitroaromatic compounds in animal models of parasitic diseases. nih.gov These precedents suggest that this compound would likely exhibit activity in similar preclinical models of inflammation and infection.

Mechanistic In Vitro and Cellular Studies

The mechanism of action for many nitro-heterocyclic compounds is well-documented, particularly in the context of antimicrobial activity. These compounds often act as prodrugs that require activation via the reduction of the nitro group by bacterial nitroreductases, such as NfsA and NfsB in E. coli. researchgate.netnih.gov This reduction generates reactive nitrogen species that are toxic to the microbial cell.

In the context of other biological activities, the mechanism can involve specific enzyme inhibition. For instance, the antiviral agent 5-nitro-2'-deoxyuridine exerts its effect after being converted to its monophosphate form, which then potently inhibits thymidylate synthetase, a crucial enzyme for DNA synthesis. nih.govnih.gov This mode of action highlights the potential for this compound to act as a targeted inhibitor following intracellular activation or modification.

Future Research Directions and Potential Applications

Optimization Strategies for Enhanced Biological Activity and Selectivity

Future research will likely focus on systematic structural modifications to enhance the potency and selectivity of 5-nitro-2-phenoxypyridine-3-carboxamide derivatives. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the rational design of next-generation compounds. acs.orgnih.gov

Key optimization strategies include:

Modification of the Phenoxy Ring: The substitution pattern on the phenoxy group is a critical determinant of biological activity. Research on other phenoxypyridine derivatives has shown that introducing electron-withdrawing groups, such as halogens, can enhance antitumor activity. nih.gov A systematic exploration of various substituents (e.g., fluoro, chloro, trifluoromethyl, methoxy) at the ortho, meta, and para positions will be essential to modulate electronic properties and steric interactions with biological targets.

Alteration of the Pyridine (B92270) Ring: The position and nature of substituents on the pyridine ring can significantly influence activity. The nitro group at the 5-position is a strong electron-withdrawing group, often associated with the mechanism of action in antimicrobial agents through bioreduction. researchgate.net Future work could involve shifting the nitro group to other positions or replacing it with alternative electron-withdrawing moieties to fine-tune activity and reduce potential toxicity.

Diversification of the Carboxamide Group: The carboxamide linker is pivotal for establishing key interactions, such as hydrogen bonds, with target enzymes or receptors. rsc.org Altering the amide portion by introducing different alkyl or aryl substituents can optimize binding affinity and pharmacokinetic properties. For instance, replacing an N-methylphenethylamine group with a more constrained (S)-3-phenylpiperidine was shown to increase the inhibitory potency of pyrimidine-4-carboxamides threefold. acs.org

A summary of how specific modifications have influenced the activity of related scaffolds is presented below.

| Scaffold Class | Structural Modification | Impact on Biological Activity |

| Phenoxypyridine | Linking to different active fragments or changing substituents. | Exhibited a wide range of herbicidal, fungicidal, and insecticidal activities. encyclopedia.pubmdpi.com |

| Thienopyrimidine | Introduction of a flexible hydrazinyl linker. | Increased cytotoxic activity against cancer cell lines. mdpi.com |

| N-phenacyl-dibromobenzimidazoles | Introduction of chloro or fluoro substituents. | Increased cytotoxicity towards leukemic cells. mdpi.com |

| Pyrazolo[4,3-c]pyridines | Attaching small residues to the indole (B1671886) C-7 position. | Proved superior in disrupting PEX14–PEX5 protein-protein interaction. acs.org |

Exploration of Novel Therapeutic or Agrochemical Applications

The structural motifs within this compound suggest a broad spectrum of potential applications in both medicine and agriculture.

Agrochemical Applications: The phenoxypyridine scaffold is a well-established framework in the pesticide industry. mdpi.com Compounds featuring this core have demonstrated potent herbicidal activity, often by inhibiting key plant enzymes like Acetyl-CoA Carboxylase (ACCase). encyclopedia.pubresearchgate.net Furthermore, derivatives have shown promise as fungicides, bactericides, and insecticides. encyclopedia.pub Future screening of this compound and its analogs could uncover novel pesticides with unique modes of action.

Therapeutic Applications:

Anticancer Agents: Pyridine derivatives are integral to numerous anticancer drugs. nih.govnih.gov Phenazopyridine, a related pyridine compound, has been investigated for its ability to inhibit translesion synthesis (TLS), a pathway that promotes drug resistance in cancer cells. nih.govdrugbank.comnih.gov The nitro group also offers potential for developing hypoxia-activated prodrugs that selectively target the low-oxygen environment of solid tumors.

Antimicrobial Agents: Nitroaromatic compounds are a cornerstone of antimicrobial therapy. Their mechanism often involves the reduction of the nitro group within microbial cells to generate cytotoxic radicals. researchgate.net Analogs like nitrofuran carboxamides have shown potent activity against Mycobacterium tuberculosis. aimspress.com This suggests a strong potential for this compound derivatives as novel antibacterial or antifungal agents.

Antiviral Agents: Carboxamide-containing pyridine derivatives have been identified as potential inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2. rsc.orgnih.gov The scaffold could be optimized to fit within the active site of viral enzymes, disrupting their function and inhibiting viral replication.

Development of Advanced Synthetic Methodologies for Diversification

To fully explore the chemical space around this scaffold, the development of efficient and versatile synthetic strategies is crucial. Future efforts should focus on modular approaches that allow for the rapid generation of a diverse library of analogs for biological screening.

Modern Coupling Reactions: Advanced transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, can facilitate the efficient construction of the core phenoxypyridine structure and the introduction of diverse substituents. ijarsct.co.in

Direct C-H Functionalization: Emerging techniques in C-H bond functionalization offer a powerful tool for modifying the pyridine or phenyl rings directly, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov This atom-economical approach can streamline the synthesis of novel derivatives.

Sustainable Chemistry: The adoption of green chemistry principles, such as microwave-assisted synthesis, can significantly shorten reaction times, increase yields, and reduce waste, making the synthetic process more environmentally friendly and scalable. ijarsct.co.in For instance, microwave irradiation has been shown to accelerate the functionalization of pyridine derivatives. ijarsct.co.in

A general synthetic approach could involve the regioselective substitution of a dihalopyridine precursor, followed by amide coupling, allowing for variation at three key positions (the phenol (B47542), the amide substituent, and other positions on the pyridine ring).

Integration of Experimental and Computational Approaches for Drug Discovery

A synergistic approach combining computational modeling and experimental validation is essential for accelerating the drug discovery process. researchgate.netjddhs.com This integrated workflow allows for a more rational and resource-efficient exploration of the this compound scaffold.

Computational Design and Screening:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of nitroaromatic compounds with their biological activity or toxicity, providing predictive insights for designing safer and more potent molecules. nih.govresearchgate.netnih.gov

Molecular Docking: In silico docking studies can predict the binding modes of derivatives within the active site of a target protein, helping to prioritize compounds for synthesis. mdpi.com This method is crucial for structure-based drug design. researchgate.netmdpi.com

Pharmacophore Modeling and ADME Prediction: Computational tools can identify the key chemical features required for biological activity and predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, filtering out candidates with poor drug-like characteristics early in the process. jddhs.com

Iterative Refinement: The drug discovery process should be an iterative cycle. Computationally designed compounds are synthesized and tested in vitro. The experimental results are then used to refine the computational models, leading to improved predictions in subsequent rounds of design and testing. researchgate.netnih.gov This feedback loop between in silico prediction and real-world biological data is critical for efficiently optimizing lead compounds.

Q & A

Q. How can researchers mitigate off-target effects of this compound in phenotypic screens?

- Methodological Answer :

- Counter-screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels).

- Chemical proteomics : Use affinity-based pull-downs with biotinylated probes to identify interacting proteins.

- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.